molecular formula C4H6N4NaO3S2 B073424 Acetazolamide sodium CAS No. 1424-27-7

Acetazolamide sodium

货号: B073424
CAS 编号: 1424-27-7
分子量: 245.2 g/mol
InChI 键: LLRSVYADPZJNGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension, and heart failure. It is also used to alkalinize urine. This compound works by decreasing the formation of hydrogen ions and bicarbonate from carbon dioxide and water, thereby reducing the production of aqueous humor in the eye and decreasing intraocular pressure .

科学研究应用

FDA-Approved Indications

Acetazolamide sodium is approved for several conditions:

Indication Description
Glaucoma Reduces intraocular pressure by decreasing aqueous humor production.
Idiopathic Intracranial Hypertension Helps alleviate symptoms by reducing cerebrospinal fluid production.
Congestive Heart Failure Acts as a diuretic to reduce fluid overload.
Altitude Sickness Prevents and treats symptoms by promoting acclimatization through respiratory changes.
Periodic Paralysis Helps manage episodes of paralysis associated with electrolyte imbalances.
Epilepsy Used as an adjunct treatment for certain seizure disorders.

Non-FDA-Approved Indications

Research has also explored several non-FDA-approved uses for acetazolamide:

  • Central Sleep Apnea: May improve respiratory function during sleep.
  • Marfan Syndrome: Investigated for its potential benefits in managing cardiovascular complications.
  • Prevention of High-Dose Methotrexate Nephrotoxicity: Aids in renal protection during chemotherapy.
  • Prevention of Contrast-Induced Nephropathy: Used in patients undergoing imaging procedures to protect kidney function .

Acute Heart Failure

A study examined the effects of acetazolamide on patients with acute heart failure. The results indicated that acetazolamide, when added to loop diuretics, significantly improved decongestion without causing clinically important electrolyte disturbances. Patients receiving acetazolamide showed enhanced natriuresis compared to those on high-dose loop diuretics alone .

Glaucoma Management

Acetazolamide has been shown to effectively lower intraocular pressure in patients with glaucoma. A case study reported significant reductions in intraocular pressure within days of initiating treatment, demonstrating its rapid action and effectiveness as part of a comprehensive glaucoma management strategy .

Case Studies

  • Heart Failure Management:
    • A patient with decompensated heart failure was treated with low-dose oral acetazolamide alongside standard therapy. After three days, serum sodium and chloride levels normalized, and heart failure symptoms improved significantly .
  • Altitude Sickness:
    • In a cohort study involving climbers at high altitudes, acetazolamide was administered prophylactically. The incidence of altitude sickness was markedly reduced compared to a control group receiving placebo .

相似化合物的比较

    Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.

    Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.

    Brinzolamide: Similar to dorzolamide, it is used topically for reducing intraocular pressure.

Comparison: Acetazolamide sodium is unique in its broad range of applications, including systemic use for conditions like epilepsy and acute mountain sickness, whereas compounds like dorzolamide and brinzolamide are primarily used topically for glaucoma .

生物活性

Acetazolamide sodium is a carbonic anhydrase inhibitor with diverse applications in medical treatments, particularly in managing conditions such as glaucoma, epilepsy, and acute heart failure. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Acetazolamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes, which catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. This action leads to several physiological changes:

  • Acid-Base Balance : Inhibition of carbonic anhydrase decreases bicarbonate availability, resulting in metabolic acidosis and altered intracellular pH levels. This acidification can influence neuronal excitability and neurotransmitter release, particularly acetylcholine .
  • Diuretic Effect : By inhibiting bicarbonate reabsorption in the proximal tubule of the kidney, acetazolamide promotes diuresis and natriuresis (sodium excretion), leading to increased urine output .
  • Anticonvulsant Activity : The anticonvulsant properties are thought to be linked to the reduction of neuronal excitability due to changes in pH and ion concentrations within the central nervous system .

1. Glaucoma Management

Acetazolamide reduces intraocular pressure by decreasing the secretion of aqueous humor in the eye. It is often used as an adjunct therapy for patients who do not respond adequately to topical treatments .

2. Epilepsy Treatment

Research indicates that acetazolamide can reduce seizure frequency and duration in certain types of epilepsy by modulating neuronal activity through its effects on pH and bicarbonate levels .

3. Heart Failure

Recent studies have shown that acetazolamide enhances diuretic efficacy in patients with acute heart failure. It has been found to improve decongestion without significantly affecting serum electrolytes, making it a valuable adjunctive treatment alongside loop diuretics .

Case Studies

A notable case study involved a patient with acute heart failure treated with low-dose acetazolamide. After three days, there was a significant improvement in serum sodium levels and overall heart failure status, suggesting that acetazolamide may serve as an alternative diuretic for patients with hyponatremia .

Clinical Trials

A sub-analysis from the ADVOR trial involving 519 patients demonstrated that acetazolamide significantly improved decongestion outcomes compared to placebo. Notably, it did not lead to clinically significant hypokalemia or hyponatremia during treatment .

Summary of Key Research Findings

Study/TrialFindings
PMC9436286Acetazolamide reduces seizure duration and frequency through acidification effects on neurons.
ADVOR TrialImproved decongestion in heart failure patients without significant electrolyte disturbances.
Case StudyEffective in stabilizing heart failure status while correcting electrolyte imbalances.

属性

CAS 编号

1424-27-7

分子式

C4H6N4NaO3S2

分子量

245.2 g/mol

IUPAC 名称

sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9);

InChI 键

LLRSVYADPZJNGD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+]

规范 SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na]

Key on ui other cas no.

1424-27-7

相关CAS编号

59-66-5 (Parent)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetazolamide sodium
Reactant of Route 2
Reactant of Route 2
Acetazolamide sodium
Reactant of Route 3
Reactant of Route 3
Acetazolamide sodium
Reactant of Route 4
Acetazolamide sodium
Reactant of Route 5
Reactant of Route 5
Acetazolamide sodium
Reactant of Route 6
Reactant of Route 6
Acetazolamide sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。